molecular formula C10H5Cl2NO2S B1451212 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid CAS No. 1178420-52-4

2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid

Cat. No. B1451212
M. Wt: 274.12 g/mol
InChI Key: PNWWAVUFGSARND-UHFFFAOYSA-N
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Description

“2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H5Cl2NO2S . It is a derivative of thiazole, a five-membered heterocyclic compound that contains sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains two chlorine atoms attached to the phenyl group .

Scientific Research Applications

  • Antioxidant, Analgesic, and Anti-inflammatory Applications Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents . These compounds could potentially be used in the treatment of conditions characterized by inflammation and pain, such as arthritis or other inflammatory diseases .

  • Antimicrobial and Antifungal Applications Some thiazole derivatives have demonstrated antimicrobial and antifungal activities . For instance, 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles have been synthesized and screened for their antifungal and antibacterial activities .

  • Antiviral Applications Certain thiazole derivatives have shown potential as antiviral agents . These compounds could be used in the development of new treatments for viral infections .

  • Diuretic Applications Thiazole derivatives have also been found to have diuretic properties . This means they could potentially be used in the treatment of conditions like hypertension or edema, where reducing fluid buildup in the body is beneficial .

  • Anticonvulsant and Neuroprotective Applications Some thiazole derivatives have demonstrated anticonvulsant and neuroprotective activities . These compounds could potentially be used in the treatment of neurological conditions like epilepsy or neurodegenerative diseases .

  • Antitumor or Cytotoxic Applications Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests they could potentially be used in the development of new cancer treatments .

  • Antihypertensive Applications Thiazole derivatives have been found to have antihypertensive activity . These compounds could potentially be used in the treatment of conditions like hypertension .

  • Antischizophrenia Applications Some thiazole derivatives have demonstrated antischizophrenia activity . These compounds could potentially be used in the treatment of schizophrenia .

  • Anti-HIV Applications Certain thiazole derivatives have shown potential as anti-HIV agents . These compounds could be used in the development of new treatments for HIV .

  • Hypnotics Applications Thiazole derivatives have also been found to have hypnotics activity . This means they could potentially be used in the treatment of conditions like insomnia .

  • Antiallergic Applications Some thiazole derivatives have demonstrated antiallergic activities . These compounds could potentially be used in the treatment of allergic conditions .

  • Fibrinogen Receptor Antagonist Activity with Antithrombotic Activity Thiazole derivatives have been found to have fibrinogen receptor antagonist activity with antithrombotic activity . This suggests they could potentially be used in the development of new treatments for thrombotic diseases .

Future Directions

Thiazole derivatives, including “2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid”, have been studied for their diverse biological activities . Future research could focus on exploring the potential applications of this compound in various fields, such as medicinal chemistry.

properties

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-6-1-5(2-7(12)3-6)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWWAVUFGSARND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674293
Record name 2-(3,5-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid

CAS RN

1178420-52-4
Record name 2-(3,5-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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